

physical and chemical properties of 3-Chloro-2,5,6-trifluoropyridine

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Compound of Interest

Compound Name: 3-Chloro-2,5,6-trifluoropyridine

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An In-depth Technical Guide to 3-Chloro-2,5,6-trifluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,5,6-trifluoropyridine is a halogenated pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern of both chlorine and fluorine atoms on the pyridine ring imparts specific reactivity and properties that are of interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Chloro-2,5,6-trifluoropyridine**, along with proposed reaction pathways and methodologies based on related compounds.

Physical Properties

3-Chloro-2,5,6-trifluoropyridine is a clear, colorless liquid at room temperature.^{[1][2][3]} It is not miscible or is difficult to mix with water.^{[4][5]} A summary of its key physical properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₅ HClF ₃ N	[2][3]
Molecular Weight	167.52 g/mol	[3]
CAS Number	2879-42-7	[2]
Appearance	Clear, colorless liquid	[1][2][3]
Boiling Point	132-134 °C	[5]
151.7 °C at 760 mmHg	[6]	
Density	1.562 g/cm ³	[5]
Refractive Index	1.456	[5]
Solubility	Not miscible or difficult to mix in water	[4][5]

Note: An experimental melting point for this compound is not readily available in the reviewed literature.

Chemical Properties and Reactivity

General Reactivity

3-Chloro-2,5,6-trifluoropyridine is primarily utilized as a chemical intermediate.[4][5][7] Due to the electron-withdrawing nature of the fluorine and chlorine atoms, the pyridine ring is highly electron-deficient. This makes the compound susceptible to nucleophilic aromatic substitution (S_NAr) reactions, where a nucleophile can displace one of the halogen atoms. The positions on the pyridine ring (2, 3, 5, and 6) exhibit different reactivities towards nucleophilic attack, which can be influenced by the nature of the nucleophile and the reaction conditions.

Incompatibility

The compound is noted to be incompatible with oxidizing agents.[4] Care should be taken to avoid contact with strong oxidizers to prevent potentially hazardous reactions.

Nucleophilic Aromatic Substitution

While specific experimental data for **3-Chloro-2,5,6-trifluoropyridine** is limited, the reactivity of related polyfluoropyridines provides insight into its expected chemical behavior. In general, for polyhalopyridines, nucleophilic attack preferentially occurs at the 4-position, followed by the 2- and 6-positions. The presence of a chlorine atom at the 3-position and fluorine atoms at the 2, 5, and 6-positions in **3-Chloro-2,5,6-trifluoropyridine** suggests a complex reactivity profile where different halogens could be selectively displaced depending on the reaction conditions and the nucleophile used.

For instance, studies on pentafluoropyridine have shown that nucleophilic substitution can be directed to specific positions by controlling the reaction conditions and the nature of the nucleophile.[8] Similarly, research on 2,4-dihalopyridines and 2,4,6-trihalopyridines has demonstrated methods to reroute nucleophilic substitution from the typically favored 4-position to the 2- or 6-position.[9]

A plausible reaction pathway for **3-Chloro-2,5,6-trifluoropyridine** would involve the selective substitution of one of the fluorine atoms by a nucleophile, as fluorine is generally a better leaving group than chlorine in S_NAr reactions on electron-deficient aromatic rings. The 2- and 6-positions are expected to be the most activated towards nucleophilic attack.

Experimental Protocols

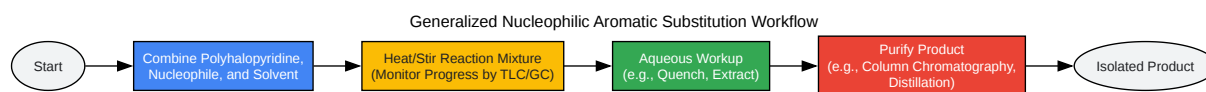
Detailed experimental protocols for the synthesis and reactions of **3-Chloro-2,5,6-trifluoropyridine** are not extensively reported in the available literature. However, a likely synthetic route can be proposed based on the preparation of structurally similar compounds, such as 3-Chloro-2,4,5,6-tetrafluoropyridine.

Proposed Synthesis of 3-Chloro-2,5,6-trifluoropyridine

A potential synthetic pathway to **3-Chloro-2,5,6-trifluoropyridine** could start from a more halogenated pyridine derivative, followed by a selective reduction or halogen exchange reaction. Based on the synthesis of related compounds, a plausible precursor is 3,5-dichloro-2,4,6-trifluoropyridine. A selective dehalogenation-fluorination or a direct selective reduction could potentially yield the target molecule.

The synthesis of a related compound, 4-amino-**3-chloro-2,5,6-trifluoropyridine**, involves the reaction of 3-Chloro-2,4,5,6-tetrafluoropyridine with ammonia.[1] This highlights the susceptibility of these types of molecules to nucleophilic substitution.

The following diagram illustrates a generalized workflow for a nucleophilic substitution reaction on a polyhalopyridine, which would be a key step in either the synthesis or further functionalization of **3-Chloro-2,5,6-trifluoropyridine**.



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Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.

Spectroscopic Data

As of the latest literature review, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **3-Chloro-2,5,6-trifluoropyridine** is not readily available in the public domain. For researchers working with this compound, it is highly recommended to perform a full spectroscopic characterization to confirm its identity and purity. Based on its structure, the following spectral features would be expected:

- ^1H NMR: A single signal in the aromatic region, likely a multiplet due to coupling with the fluorine atoms.
- ^{13}C NMR: Five distinct signals for the pyridine ring carbons, with their chemical shifts and splitting patterns influenced by the attached halogen atoms. Carbon-fluorine couplings (^1JCF , ^2JCF , etc.) would be observed.
- ^{19}F NMR: Three distinct signals for the fluorine atoms at the 2, 5, and 6 positions. The chemical shifts and coupling constants would be characteristic of their positions on the pyridine ring.
- Mass Spectrometry: The molecular ion peak would be observed at m/z 167, with a characteristic isotopic pattern for a molecule containing one chlorine atom ($M+2$ peak with approximately one-third the intensity of the molecular ion peak). Fragmentation patterns would likely involve the loss of chlorine, fluorine, or HCN.

- Infrared (IR) Spectroscopy: Characteristic absorption bands for C-F, C-Cl, and C=N stretching vibrations, as well as aromatic C-H and ring vibrations.

Safety Information

3-Chloro-2,5,6-trifluoropyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

3-Chloro-2,5,6-trifluoropyridine is a specialized chemical intermediate with significant potential in the development of new pharmaceutical and agrochemical agents. While detailed experimental data for this specific compound is somewhat limited in publicly accessible sources, its physical properties are reasonably well-documented. Its chemical reactivity is expected to be dominated by nucleophilic aromatic substitution, offering a versatile platform for the introduction of various functional groups. Further research into the specific reactivity and spectroscopic properties of this compound will undoubtedly contribute to its broader application in synthetic chemistry.

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References

- 1. Page loading... [guidechem.com]
- 2. Pyridine, 3-chloro-2,5,6-trifluoro- | CymitQuimica [cymitquimica.com]
- 3. 3-Chloro-2,5,6-trifluoropyridine | CymitQuimica [cymitquimica.com]
- 4. 3-Chloro-2,5,6-trifluoropyridine, 98+% | Fisher Scientific [fishersci.ca]
- 5. 3-CHLORO-2,5,6-TRIFLUOROPYRIDINE Two Chongqing Chemdad Co. , Ltd [chemdad.com]

- 6. CAS 2879-42-7 | 3-Chloro-2,5,6-trifluoropyridine - Synblock [synblock.com]
- 7. 3-CHLORO-2,5,6-TRIFLUOROPYRIDINE | 2879-42-7 [chemicalbook.com]
- 8. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
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